3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine
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Overview
Description
3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine is a compound with a unique spirocyclic structure. It is characterized by the presence of a spiro[2.4]heptane ring system, which includes a nitrogen atom, and two fluorine atoms attached to a propan-1-amine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine typically involves the construction of the spirocyclic ring system followed by the introduction of the difluoropropan-1-amine group. One common approach involves the reaction of a suitable spirocyclic precursor with a difluorinated reagent under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products depending on the nature of the substituents introduced .
Scientific Research Applications
3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-7-amine: A related compound with a similar spirocyclic structure but lacking the difluoropropan-1-amine group.
7-Amino-5-azaspiro[2.4]heptane: Another similar compound with a different substitution pattern on the spirocyclic ring.
Uniqueness
3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine is unique due to the presence of both the spirocyclic ring system and the difluoropropan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16F2N2 |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
3-(5-azaspiro[2.4]heptan-5-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11,5-12)7-13-4-3-8(6-13)1-2-8/h1-7,12H2 |
InChI Key |
MDYCBLFERWVXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)CC(CN)(F)F |
Origin of Product |
United States |
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